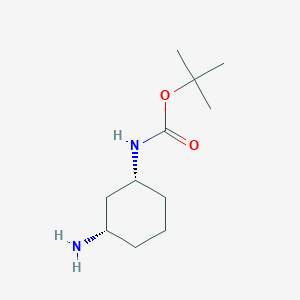

tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

Description

The exact mass of the compound tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSACSBMTRJNPH-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849616-22-4 | |

| Record name | rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,3S)-3-amino-1-(Boc-amino)cyclohexane structure and properties

An In-depth Technical Guide to (1R,3S)-3-amino-1-(Boc-amino)cyclohexane: A Chiral Scaffold for Modern Drug Discovery

Introduction

(1R,3S)-3-amino-1-(Boc-amino)cyclohexane, also known as tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate, is a chiral diamine building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclohexane core, substituted with two amino groups in a specific stereochemical arrangement (cis-1,3), provides a conformationally constrained scaffold. This structural rigidity is highly valued in drug design as it can lead to improved binding affinity, selectivity, and favorable pharmacokinetic profiles of the final active pharmaceutical ingredient (API).[1][2]

The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the amino functions allows for selective chemical manipulation, making it a versatile intermediate for the synthesis of complex molecules, including peptide analogs and small-molecule drugs targeting a range of diseases.[1][3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and scientists in drug development.

Physicochemical and Structural Properties

(1R,3S)-3-amino-1-(Boc-amino)cyclohexane is a white to off-white solid at room temperature.[4] The defining feature of this molecule is its cyclohexane ring, which imparts a three-dimensional structure that can be exploited to orient functional groups in precise spatial arrangements, a key advantage over flat aromatic rings.[2]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1259278-17-5 | [4][5] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][6] |

| Molecular Weight | 214.31 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4][6] |

| Storage | 2-8°C, Refrigerator, Keep in a dark place, sealed in dry conditions | [4][7] |

| InChI Key | OBSACSBMTRJNPH-DTWKUNHWSA-N | [4] |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically provided by the supplier on the Certificate of Analysis (CoA) for a specific batch. These analyses are crucial for confirming the structure and purity of the compound before its use in synthesis. ¹³C NMR spectroscopy, in particular, is a powerful tool for studying the chemical environment of carbonyl groups, such as the one present in the Boc protecting group.[8]

Synthesis and Manufacturing

The synthesis of (1R,3S)-3-amino-1-(Boc-amino)cyclohexane requires a stereocontrolled process to ensure the correct configuration at both chiral centers. A common synthetic strategy involves the modification of a pre-existing chiral building block. One documented method starts from cis-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid.[9]

Representative Synthetic Protocol

The following protocol is a representative example of how this compound can be synthesized, based on established chemical transformations.

Step 1: Curtius Rearrangement The process begins with the conversion of a carboxylic acid to an isocyanate via a Curtius rearrangement. This is typically achieved using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[9] The isocyanate intermediate is then trapped in situ with an alcohol, such as benzyl alcohol, to form a carbamate.

Step 2: Deprotection The benzyl carbamate group is subsequently removed via catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is used under a hydrogen atmosphere to cleave the Cbz group, yielding the free amine.[9]

Caption: Role as a scaffold in combinatorial drug design.

Stereochemical Integrity and Quality Control

Given that (1R,3S)-3-amino-1-(Boc-amino)cyclohexane possesses two chiral centers, four potential stereoisomers can exist. It is critical to use the isomer with the correct stereochemistry, as different stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles. [10] Therefore, rigorous quality control is essential to determine the chiral purity (both enantiomeric and diastereomeric excess) of the building block.

Analytical Methodologies for Chiral Purity

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique for separating stereoisomers. It utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives, that interacts differently with each isomer, allowing for their separation and quantification. [10]* Chiral Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations that often offers faster analysis times and reduced solvent consumption compared to HPLC. [10]

Caption: Logical workflow for chiral purity analysis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (1R,3S)-3-amino-1-(Boc-amino)cyclohexane.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statements | Source(s) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][12] |

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. [12]* Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, refrigeration (2-8°C) is recommended. [4][7]* First-Aid Measures: In case of skin contact, wash immediately with plenty of water. [12]For eye contact, rinse cautiously with water for several minutes. [12]If inhaled, move the person to fresh air. [12]If swallowed, call a poison center or doctor if you feel unwell. [11]

Conclusion

(1R,3S)-3-amino-1-(Boc-amino)cyclohexane is a high-value chiral building block that offers significant advantages in modern drug discovery. Its conformationally constrained cyclohexane scaffold, combined with the versatility of its differentially protected amino groups, provides medicinal chemists with a powerful tool for designing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis, properties, and handling is crucial for its effective application in the development of next-generation medicines.

References

-

A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET. Available at: [Link]

-

(1S,3R)-3-AMINO-1-(BOC-AMINO)CYCLOHEXANE. Available at: [Link]

- WO 2016/020526 A1 - Common Organic Chemistry. Google Patents.

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

-

(1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491. PubChem. Available at: [Link]

-

CAS 1259278-17-5 | (1R,3S)-3-Amino-1-(Boc-amino)cyclohexane,97% - Howei - Life Science Product & Service Solutions Provider. Howei. Available at: [Link]

-

Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. Available at: [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

-

Honeywell Burdick & Jackson CHLOROFORM Product Number 049 Specifications: Physical Properties: Regulatory and Safety Data:. Available at: [Link]

- CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.

-

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile. CAS Common Chemistry. Available at: [Link]

-

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934. PubChem. Available at: [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Semantic Scholar. Available at: [Link]

-

Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity. PubMed. Available at: [Link]

-

NMR SCT. Available at: [Link]

-

Application of Bioisosteres in Drug Design. Available at: [Link]

-

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride. PubChem. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Chemical Properties of 3-methylbutyl radical (CAS 2492-33-3). Cheméo. Available at: [Link]

-

(3S)-3,4-dimethylheptane | C9H20 | CID 144526671. PubChem. Available at: [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (1r,3s)-3-amino-1-(boc-amino)cyclohexane | 1259278-17-5 [sigmaaldrich.com]

- 5. CAS 1259278-17-5 | (1R,3S)-3-Amino-1-(Boc-amino)cyclohexane,97% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 6. (1S,3R)-3-AMINO-1-(BOC-AMINO)CYCLOHEXANE | CymitQuimica [cymitquimica.com]

- 7. 1298101-47-9|tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. commonorganicchemistry.com [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (1S,3R)-3-AMINO-1-(BOC-AMINO)CYCLOHEXANE [chemdict.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: tert-Butyl (3-aminocyclohexyl)carbamate Stereoisomers

This technical guide details the stereochemical intricacies, synthesis, and characterization of tert-butyl (3-aminocyclohexyl)carbamate , a critical diamine scaffold in medicinal chemistry.

Executive Summary

tert-Butyl (3-aminocyclohexyl)carbamate (CAS: 347186-01-0 for generic) is a mono-Boc-protected 1,3-diaminocyclohexane. It serves as a semi-rigid linker in drug discovery, particularly for kinase inhibitors (e.g., BTK, JAK) and GPCR ligands. Unlike flexible alkyl chains, the cyclohexane ring restricts conformational freedom, potentially reducing entropic penalties upon target binding.

The molecule possesses two chiral centers (C1 and C3), resulting in four discrete stereoisomers. Understanding the thermodynamic stability and spectroscopic signatures of the cis vs. trans diastereomers is prerequisite for successful scale-up and structure-activity relationship (SAR) studies.

Stereochemical Matrix & Conformational Analysis

The Four Stereoisomers

The 1,3-disubstitution pattern creates two diastereomeric pairs: cis and trans.[1]

| Diastereomer | Configuration | Relationship | Thermodynamic Stability |

| cis | (1R, 3S) | Enantiomer of (1S, 3R) | High (Diequatorial preferred) |

| cis | (1S, 3R) | Enantiomer of (1R, 3S) | High (Diequatorial preferred) |

| trans | (1R, 3R) | Enantiomer of (1S, 3S) | Low (Axial-Equatorial forced) |

| trans | (1S, 3S) | Enantiomer of (1R, 3R) | Low (Axial-Equatorial forced) |

Conformational Locking (The "cis-1,3 Effect")

Unlike 1,2- or 1,4-disubstituted cyclohexanes (where the trans diequatorial form is most stable), 1,3-disubstituted cyclohexanes favor the cis isomer.

-

cis-Isomer: Can adopt a chair conformation where both bulky groups (NH2 and NHBoc) are equatorial . This minimizes 1,3-diaxial interactions.[2]

-

trans-Isomer: Must adopt a chair with one group equatorial and one group axial . The axial substituent incurs significant steric strain (A-value penalty).

Figure 1: Conformational analysis showing the thermodynamic advantage of the cis-isomer (diequatorial).

Synthesis & Manufacturing Protocols

Synthesis strategies generally rely on the reduction of aromatic precursors or the functionalization of 3-aminocyclohexanecarboxylic acids.

Route A: Catalytic Hydrogenation (cis-Selective)

This is the industrial standard for accessing the cis-scaffold. Hydrogenation of 1,3-phenylenediamines over Rhodium or Platinum catalysts typically favors the cis isomer due to the "suprafacial" addition of hydrogen to the aromatic ring.

Protocol:

-

Starting Material: N-Boc-1,3-phenylenediamine.

-

Catalyst: 5% Rh/Al₂O₃ or Rh/C (Rh is superior to Pd for preventing deamination).

-

Conditions: 50–100 psi H₂, AcOH/MeOH solvent, RT to 50°C.

-

Outcome: Yields ~80:20 to 90:10 mixture favoring cis.

Route B: Curtius Rearrangement (Stereospecific)

Used when high enantiopurity is required without chromatographic resolution.

Protocol:

-

Start: Enantiopure cis-3-aminocyclohexanecarboxylic acid.

-

Protection: Cbz-protection of the amine.

-

Rearrangement: DPPA (Diphenylphosphoryl azide), t-BuOH, reflux.

-

Deprotection: Hydrogenolysis of Cbz yields the mono-Boc diamine with retained stereochemistry.

Figure 2: Synthetic pathways comparing scale-oriented hydrogenation vs. precision rearrangement.

Analytical Characterization (NMR Differentiation)

Differentiation of cis and trans isomers is best achieved via ¹H NMR by analyzing the coupling constants (

Data Interpretation Table

| Feature | cis-Isomer (Diequatorial) | trans-Isomer (Axial-Equatorial) |

| Conformation | H1 and H3 are both Axial | One H is Axial , one is Equatorial |

| Multiplicity (H1/H3) | tt (Triplet of triplets) | qt or complex multiplet |

| Coupling ( | Large (~11–12 Hz) | Only one large coupling |

| Coupling ( | Small (~3–4 Hz) | Small (~3–4 Hz) |

| Chemical Shift | Typically more shielded (upfield) | Typically deshielded (downfield) |

Expert Insight: In the cis-isomer, the protons at C1 and C3 are axial. They couple with the adjacent axial protons (at C2, C4, C6) with a large Karplus angle (~180°), resulting in a wide splitting pattern (

Separation & Purification

For mixtures obtained via Route A (Hydrogenation), separation is mandatory.

-

Acid-Base Extraction (Crude): The product is an amine. Impurities (non-basic) can be removed by extracting the acidified aqueous phase with ether, then basifying and extracting the product into DCM.

-

Diastereomeric Salt Resolution:

-

Reagent: L-Tartaric acid or Dibenzoyl-L-tartaric acid .

-

Solvent: Ethanol/Water mixtures.

-

Mechanism: The cis-isomer often forms a less soluble salt due to its more compact, symmetric shape compared to the trans-isomer.

-

-

Preparative HPLC:

-

Column: C18 (Reverse Phase) for diastereomers; ChiralPAK AD-H or OD-H for enantiomers.

-

Mobile Phase: Water/Acetonitrile with 0.1% NH₄OH (Basic modifier is crucial to keep the amine free-based and improve peak shape).

-

References

-

BenchChem. (2025).[3][4][5] The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block. Retrieved from

-

Organic Syntheses. (2014). Preparation of tert-Butyl Carbamates. Org. Synth. 2014, 91, 1-10. Retrieved from

-

Common Organic Chemistry. (2016). Synthesis of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate. Patent WO2016020526. Retrieved from

-

National Institutes of Health (NIH). (2025). Stereoselective Synthesis of Aminocyclohexanols. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: tert-Butyl (3-aminocyclohexyl)carbamate. Retrieved from

Sources

Strategies for Sourcing and Utilizing High-Purity tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate in Antiviral Drug Discovery

Structural Ontology and Mechanistic Role in Drug Design

tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1259278-17-5) is a highly specialized chiral diamine building block . With a molecular formula of C11H22N2O2 and a molecular weight of 214.31 g/mol , this compound features a primary amine and a Boc-protected secondary amine on a cyclohexane scaffold [[1]]().

From a drug design perspective, the strict (1R,3S) stereochemistry is not arbitrary. This specific spatial arrangement provides the precise vector mapping required for hydrogen bonding within tight enzymatic pockets. For example, in the development of novel pyridine and pyrimidine derivatives, this scaffold is critical for targeting the cap-binding domain of the Influenza A virus polymerase 2. The Boc (tert-butyloxycarbonyl) group provides orthogonal protection, allowing chemists to selectively functionalize the primary amine without cross-reactivity at the secondary amine site.

Global Supplier Landscape & Procurement Metrics

When sourcing CAS 1259278-17-5 for advanced R&D or GMP scale-up, purity (typically ≥97%) is paramount . Trace impurities or enantiomeric mismatches can drastically reduce the yield of the final Active Pharmaceutical Ingredient (API) and complicate chromatographic purification.

Table 1: Verified Commercial Suppliers of CAS 1259278-17-5

| Supplier | Purity Grade | Analytical Validation | Scale & Availability |

| Sigma-Aldrich (MilliporeSigma) | 97% | NMR, HPLC, LC-MS | Stocked via Partners (e.g., ChemScene) 3 |

| BLD Pharm | >97% | NMR, UPLC | Catalog / R&D Scale 4 |

| Accela ChemBio | 95-97% | COA Provided | Gram to Ton Scale (CMO) |

| Howei Pharm | 97% | COA (Q/HWC001-2023) | Variable / Inquiry 1 |

Experimental Methodology: Self-Validating Orthogonal Deprotection

As a Senior Application Scientist, I emphasize that chemical protocols must be designed as self-validating systems. The following protocol details the Boc deprotection of the functionalized intermediate.

Causality Focus: We utilize 4M HCl in dioxane rather than Trifluoroacetic acid (TFA) for the deprotection step. TFA cleavage generates trifluoroacetate salts, which are hygroscopic and can complicate downstream basic coupling steps. Conversely, HCl in dioxane drives the reaction to completion via the precipitation of the amine hydrochloride salt (Le Chatelier’s principle). This precipitation serves as an immediate visual indicator of reaction progress and simplifies purification by eliminating the need for aqueous workup.

Protocol: Boc-Deprotection via HCl/Dioxane

-

Preparation: Dissolve the Boc-protected functionalized intermediate (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration) under an inert nitrogen atmosphere.

-

Reagent Addition: Dropwise add 4M HCl in dioxane (10.0 eq) at 0 °C. Causality: Initiating the reaction at a low temperature prevents the exothermic degradation of sensitive functional groups on the primary amine substituent.

-

Propagation: Remove the ice bath and stir at ambient temperature (20-25 °C) for 2 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. The complete disappearance of the [M+H] peak and the appearance of the [M-Boc+H] peak validates the cleavage.

-

Isolation: Concentrate the mixture under reduced pressure to half volume. Triturate the resulting residue with cold diethyl ether.

-

Validation: Filter the precipitated amine hydrochloride salt. The formation of a white crystalline solid confirms successful salt formation. Validate purity via 1H NMR (D2O), ensuring the absolute absence of the prominent Boc singlet at ~1.4 ppm.

Workflow for orthogonal deprotection and API synthesis using the (1R,3S) diamine scaffold.

Biological Application: Influenza A Polymerase Inhibition

The (1R,3S)-3-aminocyclohexyl scaffold is instrumental in synthesizing molecules that target viral replication machinery. According to recent patent literature, derivatives of this compound are highly effective inhibitors of the influenza virus cap-binding domain [[5]]().

Causality in Assay Design: To validate these API candidates, researchers employ a Luciferase Reporter Assay (LRA) 2. This in vitro, cell-based assay utilizes a replication-competent influenza reporter virus. By measuring luciferase output, we can directly quantify the inhibition of viral RNA transcription. If the API successfully binds the polymerase complex, transcription is halted, and the luciferase signal decreases in a predictable, dose-dependent manner. This creates a direct, measurable link between the chemical structure synthesized in the lab and its biological efficacy.

Luciferase Reporter Assay pathway for evaluating Influenza A polymerase inhibitors.

Conclusion

The successful integration of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate into drug discovery pipelines requires stringent supplier qualification and robust, self-validating synthetic protocols. By leveraging its orthogonal reactivity and precise stereochemistry, scientists can construct highly targeted antiviral therapeutics with measurable biological outcomes.

References

-

3 Title: tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate - Merck. Source: sigmaaldrich.com.

-

5 Title: WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. Source: google.com (Patents).

-

Title: (1r,3s)-3-amino-1-(boc-amino)cyclohexane | 1259278-17-5 - MilliporeSigma. Source: sigmaaldrich.com.

-

Title: Accela ChemBio Inc. - ChemBuyersGuide.com. Source: chembuyersguide.com.

-

1 Title: CAS 1259278-17-5 | (1R,3S)-3-Amino-1-(Boc-amino)cyclohexane,97% - Howei. Source: howeipharm.com.

-

[[4]]() Title: 1259278-17-5|tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate - BLDpharm. Source: bldpharm.com.

-

2 Title: WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. Source: google.com (Patents).

Sources

- 1. CAS 1259278-17-5 | (1R,3S)-3-Amino-1-(Boc-amino)cyclohexane,97% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - Google Patents [patents.google.com]

- 3. tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate - [sigmaaldrich.com]

- 4. 1259278-17-5|tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 5. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - Google Patents [patents.google.com]

A Technical Guide to the Safety, Handling, and Application of Boc-Protected Aminocyclohexanes

Introduction

The cyclohexylamine framework is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of natural products, agrochemicals, and pharmaceutical agents, including drugs for Parkinson's disease and norepinephrine-dopamine reuptake inhibitors.[1][2][3] Its rigid, three-dimensional structure provides a valuable platform for orienting functional groups in precise vectors to optimize interactions with biological targets.[4] However, the inherent reactivity of the amine functionality necessitates a robust protection strategy during multi-step synthetic campaigns.

The tert-butyloxycarbonyl (Boc) group is one of the most indispensable amine-protecting groups in organic synthesis.[5][6] Its widespread use stems from its remarkable stability under a wide range of nucleophilic and basic conditions, coupled with its clean and efficient removal under mild acidic conditions.[6][7][8] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the critical safety data, handling protocols, and synthetic applications of Boc-protected aminocyclohexanes, empowering the effective and safe use of these vital chemical building blocks.

Chapter 1: Hazard Identification and Safety Protocols

A thorough understanding of a reagent's potential hazards is the foundation of safe laboratory practice. The Safety Data Sheet (SDS) is the primary source for this information. For the class of Boc-protected aminocyclohexanes, a consistent pattern of hazards is observed, primarily related to irritant properties.

Summary of Safety Data Sheet (SDS) Information

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for several representative Boc-protected aminocyclohexanes. While individual compounds may have unique properties, the core hazards are largely consistent.

| Compound | GHS Pictogram(s) | Hazard Statements (H-Codes) | Key Precautionary Statements (P-Codes) |

| cis-4-(Boc-amino)cyclohexanol | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[9][10][11] | P261, P264, P280, P302+P352, P305+P351+P338[9] |

| trans-4-(Boc-amino)cyclohexanol | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.[12][13] | P264, P280, P302+P352, P305+P351+P338[12][13] |

| tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[14] | P261, P264, P270, P280, P302+P352, P304+P340[14] |

| trans-4-(Boc-amino)cyclohexylamine | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[15] | P261, P280, P302+P352, P305+P351+P338 |

| tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[16] | P261, P264, P271, P280, P302+P352, P304+P340[16] |

Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system designed to mitigate the risks identified in the SDS. The causality for each step is grounded in established chemical safety principles.

1. Engineering Controls:

-

Rationale: To minimize respiratory exposure to fine powders or dust, which can cause respiratory irritation (H335).[9][14][16]

-

Procedure: Always handle solid Boc-protected aminocyclohexanes within a certified chemical fume hood or a powder containment hood. Ensure adequate ventilation.[9][16][17]

2. Personal Protective Equipment (PPE):

-

Rationale: To prevent skin and eye irritation (H315, H319) from direct contact.[9][12][14]

-

Procedure:

-

Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13]

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.[13][16]

-

Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.[18]

-

3. Handling and Storage:

-

Rationale: To maintain compound integrity and prevent accidental exposure or release.

-

Procedure:

-

Keep containers tightly closed when not in use to prevent moisture absorption, which could potentially hydrolyze the compound over long periods.[7][9]

-

Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[15][17][18] Refrigerated storage is often recommended.[12]

4. Spills and Disposal:

-

Rationale: To contain and neutralize the material safely, preventing environmental release and further exposure.

-

Procedure:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9][14]

-

Wipe the area with a damp cloth, then decontaminate the surface.

-

Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[9][14]

-

5. First Aid:

-

Rationale: To provide immediate and appropriate care following an exposure.

-

Procedure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13][20]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][14][20]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][14][20]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[14][20]

-

Chapter 2: The Chemistry of the Boc-Protecting Group

The efficacy of Boc-protected aminocyclohexanes in synthesis is a direct result of the chemical properties of the tert-butyloxycarbonyl group.

Stability and Orthogonality

The Boc group is renowned for its stability profile. It is resistant to a wide array of reagents and conditions, including:

-

Catalytic hydrogenation (e.g., H₂, Pd/C), which is used to remove groups like benzyloxycarbonyl (Cbz).[6]

This stability makes the Boc group "orthogonal" to many other protecting groups, meaning one can be selectively removed in the presence of the other.[6][21] This principle is a cornerstone of modern synthetic strategy, particularly in complex molecule and peptide synthesis, allowing for the sequential unmasking of reactive sites.[21]

Mechanism of Acid-Catalyzed Deprotection

The primary vulnerability of the Boc group is its lability to acid.[6][7] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an anhydrous solvent.[22] The mechanism proceeds via a pathway that results in gaseous byproducts, which drives the reaction to completion.

The key steps are:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

-

Carbocation Formation: The protonated intermediate fragments, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation), the free amine, and carbon dioxide.

-

Cation Quenching: The tert-butyl cation is typically quenched by the counter-ion or scavengers present in the reaction mixture.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Chapter 3: Key Synthetic Methodologies

The following protocols represent field-proven, reliable methods for the protection, deprotection, and purification of aminocyclohexane derivatives.

Caption: General synthetic workflow using Boc protection.

Protocol 1: N-Boc Protection of an Aminocyclohexane

This protocol describes the standard procedure for protecting a primary or secondary aminocyclohexane using di-tert-butyl dicarbonate (Boc₂O).[6][21][23]

-

Rationale: The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. A mild base is used to neutralize the acid byproduct and facilitate the reaction.[6]

-

Methodology:

-

Dissolution: Dissolve the aminocyclohexane substrate (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, approx. 0.2 M).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equiv.), to the solution and stir.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in the same solvent to the stirring mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can often be purified by recrystallization or flash column chromatography.

-

Protocol 2: Acid-Catalyzed Deprotection of a Boc-Aminocyclohexane

This protocol outlines the removal of the Boc group to regenerate the free amine.[7][21]

-

Rationale: A strong acid cleaves the acid-labile tert-butyl carbamate bond via the mechanism described in Chapter 2.[6]

-

Methodology:

-

Dissolution: Dissolve the Boc-protected aminocyclohexane (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equiv., often used as a 20-50% solution in DCM).

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as its TFA salt.

-

Neutralization (Optional): To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base. Dry the organic layer and concentrate to yield the free amine.

-

Protocol 3: Selective Mono-Boc Protection of a Cyclohexanediamine

Achieving mono-protection of a symmetric diamine is a common synthetic challenge, as di-protection is often a competing side reaction.[24] This method uses in situ generation of HCl to selectively protect one amine.[25]

-

Rationale: One equivalent of HCl protonates one of the two amine groups, forming an ammonium salt. This deactivates it towards the electrophilic Boc₂O, allowing the remaining free amine to react selectively.[25][26]

-

Methodology:

-

Setup: To a stirring solution of anhydrous methanol at 0 °C, slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 equiv.) to generate one equivalent of HCl in situ.[25]

-

Diamine Addition: Add the cyclohexanediamine (1.0 equiv.) to the cold methanolic HCl solution and stir for 15 minutes.

-

Protection: Slowly add a solution of Boc₂O (1.0 equiv.) in methanol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Work-up: Dilute the reaction with water and wash with diethyl ether to remove any di-Boc-protected byproduct. Adjust the aqueous layer's pH to >12 with 2M NaOH.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the pure mono-protected diamine.[25]

-

Chapter 4: The Role of Boc-Protected Aminocyclohexanes in Drug Discovery

The aminocyclohexane motif is a cornerstone in the design of new therapeutics due to its favorable physicochemical properties and its ability to act as a rigid scaffold.[2][27] Boc-protected aminocyclohexanes are the key reagents that allow chemists to incorporate this valuable scaffold into complex molecules with precision and control.

These building blocks are instrumental in the synthesis of:

-

Janus Kinase (JAK) Inhibitors: Used in the treatment of autoimmune diseases and cancer.[28]

-

Selective Receptor Antagonists: Such as V1A receptor antagonists with potential applications in neuroscience.[15]

-

Enzyme Inhibitors: Derivatives have shown potent inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.[27]

The Boc group allows other chemical transformations to occur elsewhere on the molecule without affecting the amine, which can then be deprotected at a later, strategic point in the synthesis to participate in a final bond-forming reaction.

Caption: The aminocyclohexane as a versatile scaffold.

Conclusion

Boc-protected aminocyclohexanes are powerful and versatile reagents in the arsenal of the modern synthetic chemist. While they possess manageable irritant hazards that demand adherence to standard laboratory safety protocols, their true value lies in the robust and predictable chemistry of the Boc group. Its stability and orthogonality provide the synthetic control necessary to construct complex molecular architectures. A comprehensive understanding of the safety data, handling procedures, and underlying chemical principles detailed in this guide will enable researchers and drug development professionals to leverage these critical building blocks safely and effectively in the pursuit of new scientific discoveries.[21]

References

- Vertex AI Search. (2025). SAFETY DATA SHEET for cis-4-(Boc-amino)cyclohexanol.

- MedChemExpress. (2025). tert-Butyl cis-4-(methylamino)cyclohexyl)

- Benchchem.

- Chem-Impex. Boc-1-aminocyclohexane carboxylic acid.

- ResearchGate.

- Combi-Blocks, Inc. (2023). QP-0757 p.

- MilliporeSigma. trans-4-(boc-amino)cyclohexanol | 111300-06-2.

- Benchchem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.

- Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Glushkov, V. A. (2006). Synthesis and biological activity of cyclohexylamine derivatives. Pharmaceutical Chemistry Journal, 40(6), 298-302.

- Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.

- PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol.

- PubChem. Tert-butyl trans-4-(2-oxoethyl)

- Sigma-Aldrich.

- AK Scientific, Inc.

- Fisher Scientific. SAFETY DATA SHEET - trans-4-(Boc-amino)cyclohexanol.

- J. Mex. Chem. Soc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.

- AK Scientific, Inc. Tert-Butyl N-[1-(2-aminoethyl)

- Lu, Y. N., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing.

- Thermo Fisher Scientific Chemicals, Inc. (2009).

- Lu, Y. N., et al. (2024).

- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

- Fisher Scientific. SAFETY DATA SHEET - trans-4-(Boc-amino)cyclohexanecarboxylic acid.

- Słoczyńska, K., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. PMC.

- Thermo Scientific Chemicals. cis-4-(Boc-amino)cyclohexanol, 97% 1 g.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Rayeneh Group. (2021). Cyclohexylamine.

- Thermo Scientific Chemicals. trans-4-(Boc-amino)cyclohexylamine, 97%.

- Shenyang East Chemical Science-Tech Co., Ltd. (2024). Cyclohexylamine plays a key role in multiple industries.

- BenchChem. (2025). The Chemistry of the Boc Protecting Group.

- Google Patents.

- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.

Sources

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclohexylamine plays a key role in multiple industries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cis-4-(Boc-amino)cyclohexanol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. trans-4-(boc-amino)cyclohexanol | 111300-06-2 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. trans-4-(Boc-amino)cyclohexylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

- 20. combi-blocks.com [combi-blocks.com]

- 21. benchchem.com [benchchem.com]

- 22. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 25. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 26. bioorg.org [bioorg.org]

- 27. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Methodological & Application

using tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate as a linker in drug discovery

Topic: Rigidifying the Chasm: Application of tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate as a Conformational Lock in Heterobifunctional Degrader Design

Executive Summary & Strategic Rationale

In the modern era of Targeted Protein Degradation (TPD), the "linker" has evolved from a passive connector to a critical determinant of ternary complex stability, cooperativity, and oral bioavailability.[1] While flexible polyethylene glycol (PEG) and alkyl chains remain the workhorses of early-stage discovery, they often suffer from high entropic penalties upon binding and poor metabolic stability.

This guide details the application of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1259278-17-5) as a semi-rigid, cycloaliphatic linker scaffold. The cis-1,3-substitution pattern of this cyclohexane derivative offers a defined exit vector (approx. 120° dihedral angle in the diequatorial chair conformation), enabling researchers to "lock" the spatial orientation between the E3 ligase anchor and the protein of interest (POI) warhead.

Key Advantages:

-

Entropic Pre-organization: Reduces the energetic cost of ternary complex formation compared to flexible linear chains.

-

Metabolic Hardening: The cyclohexane ring is significantly more resistant to oxidative metabolism (CYP450) than linear alkyl or PEG chains.

-

Orthogonal Functionalization: The mono-Boc protection allows for controlled, sequential coupling of two distinct amine-reactive ligands.

Chemical Properties & Structural Analysis

Understanding the stereochemical behavior of this linker is prerequisite to its effective deployment.

-

Stereochemistry: (1R, 3S)-1,3-diaminocyclohexane derivative.

-

Conformation: In the 1,3-disubstituted cyclohexane system, the cis isomer (1R, 3S) predominantly adopts a diequatorial chair conformation. This is thermodynamically favored over the diaxial conformation due to 1,3-diaxial steric interactions.

-

Vector Geometry: The diequatorial arrangement projects the two amino groups away from the ring core, providing a rigid spacer length of approximately 5–6 Å, with a restricted rotational freedom that favors specific "C-shaped" or extended conformations depending on the secondary amide bond rotamers.

| Property | Specification |

| CAS Number | 1259278-17-5 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Stereochemistry | cis-(1R, 3S) |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Low solubility in Water |

| Purity Requirement | ≥97% (HPLC), ≥99% ee (Chiral purity is critical for SAR consistency) |

Application Workflow: Linker Scanning in PROTAC Design

The following workflow illustrates how to integrate this linker into a PROTAC synthesis campaign, specifically when transitioning from a flexible "linker scan" to a rigidified optimization strategy.

Visual Workflow: Synthesis Logic

Figure 1: Sequential assembly workflow for heterobifunctional degraders using the mono-Boc diaminocyclohexane linker. This route minimizes side reactions by leveraging the orthogonal protecting group strategy.

Detailed Experimental Protocols

Safety Precaution: Perform all reactions in a fume hood. Trifluoroacetic acid (TFA) is corrosive; HATU is a potential allergen.

Protocol A: Primary Coupling (Anchor Attachment)

Objective: Attach the E3 ligase ligand (e.g., a Thalidomide derivative with a carboxylic acid handle) to the free amine of the linker.

Reagents:

-

Ligand A-COOH (1.0 equiv)

-

tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolution: In a dry vial, dissolve Ligand A-COOH (0.1 mmol) in anhydrous DMF (1.0 mL).

-

Activation: Add HATU (45.6 mg, 0.12 mmol) and DIPEA (52 µL, 0.3 mmol). Stir at Room Temperature (RT) for 5 minutes to form the activated ester.

-

Addition: Add tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (23.6 mg, 0.11 mmol) to the mixture.

-

Reaction: Purge with nitrogen, cap, and stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]+ corresponding to Product + Boc).

-

Workup: Dilute with EtOAc (15 mL), wash with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (hexane/EtOAc or DCM/MeOH gradient).

Protocol B: Boc Deprotection

Objective: Unmask the second amine for warhead attachment.

Reagents:

-

Intermediate 1 (from Protocol A)

-

TFA (Trifluoroacetic acid)[2]

-

DCM (Dichloromethane)

Procedure:

-

Solubilization: Dissolve Intermediate 1 in DCM (2 mL per 100 mg substrate).

-

Acidolysis: Add TFA dropwise to reach a final ratio of 4:1 (DCM:TFA).

-

Reaction: Stir at RT for 1 hour. LC-MS should show complete loss of the Boc group (-100 mass units) and appearance of the amine mass.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.

-

Critical Note: The product is a TFA salt. For the next coupling, ensure sufficient base is used to neutralize this salt, or perform a free-basing step using an SCX-2 cartridge.

-

Protocol C: Secondary Coupling (Warhead Attachment)

Objective: Attach the POI ligand to complete the PROTAC.

Reagents:

-

Ligand B-COOH (Warhead) (1.0 equiv)

-

Intermediate 2 (Amine salt) (1.0 equiv)

-

PyBOP (1.2 equiv) - Chosen here for slower, more controlled coupling to bulky secondary amines.

-

NMM (N-Methylmorpholine) (4.0 equiv)

-

DMF[3]

Procedure:

-

Mix: Dissolve Ligand B-COOH and PyBOP in DMF. Add NMM.

-

Combine: Add the solution to the vial containing Intermediate 2 (TFA salt).

-

Reaction: Stir at RT for 4–16 hours.

-

Purification: Direct injection onto Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient). Lyophilize to obtain the final powder.

Decision Logic: When to Use This Linker?

Not all degraders benefit from rigidity. Use the following decision tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) stage.

Figure 2: Strategic decision matrix for transitioning from flexible exploration to rigidified optimization.

Troubleshooting & Quality Control

-

NMR Validation:

-

In ¹H NMR (DMSO-d₆), the Boc group appears as a strong singlet at ~1.37 ppm.

-

The methine protons (CH-NH) of the cyclohexane ring in the cis-1,3 isomer typically appear around 3.3–3.9 ppm.

-

Diagnostic Signal: Upon deprotection, the disappearance of the 1.37 ppm singlet is the primary QC marker.

-

-

Stereochemical Integrity:

-

Avoid harsh heating (>80°C) under strongly basic conditions to prevent potential epimerization, although the 1,3-cis system is thermodynamically robust.

-

-

Solubility Issues:

-

If the final PROTAC is insoluble during purification, try using a co-solvent system of DMSO/MeOH (1:1) for injection. The cyclohexane linker adds lipophilicity compared to PEG; ensure your LC gradient starts with higher organic content (e.g., 10% MeCN) than usual.

-

References

-

Sigma-Aldrich. tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate Product Analysis. Link

-

Maple, H. J., et al. (2019). "A Database of PROTAC Linkers: Analysis of Common Motifs." Bioorganic & Medicinal Chemistry Letters. (Context: Analysis of linker rigidity in degrader databases). Link

-

Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. (Context: Importance of linker length and rigidity in ternary complex formation). Link

-

Wurz, R. P., et al. (2018). "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. (Context: Comparison of linker types including cycloalkanes). Link

-

ChemicalBook. tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate Properties and Synthesis. Link

Sources

preparation of sulfonamides from Boc-protected 1,3-diaminocyclohexane

Application Note: Selective Sulfonylation of Mono-Boc-Protected 1,3-Diaminocyclohexane

Introduction and Mechanistic Rationale

The functionalization of cycloaliphatic diamines is a cornerstone in modern medicinal chemistry, particularly in the synthesis of spatially defined pharmacophores and kinase inhibitors [1]. 1,3-Diaminocyclohexane provides a rigid, chiral scaffold that dictates the three-dimensional orientation of appended functional groups. However, differentiating the two equivalent primary amines requires orthogonal protection strategies.

By utilizing tert-butyl (3-aminocyclohexyl)carbamate (mono-Boc-1,3-diaminocyclohexane), researchers can selectively functionalize the unprotected amine. The synthesis of sulfonamides from this precursor via reaction with sulfonyl chlorides is highly efficient. The transformation relies on a nucleophilic acyl substitution-like pathway at the sulfur center. The use of a non-nucleophilic, sterically hindered base (such as N,N-diisopropylethylamine, DIPEA, or triethylamine, TEA) is critical; it neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion [2].

This application note details a robust, self-validating protocol for the synthesis of sulfonamides from mono-Boc-protected 1,3-diaminocyclohexane, optimized for high yield, minimal bis-sulfonylation, and preservation of the acid-sensitive Boc protecting group.

Reaction Workflow and Process Visualization

The process follows a sequential workflow, transitioning from the preparation of the reaction mixture under inert conditions to the isolation of the pure sulfonamide. The Boc group remains entirely stable under the mildly basic conditions of the sulfonylation, allowing for downstream orthogonal deprotection (e.g., using Trifluoroacetic acid, TFA) if further functionalization is required [3].

Workflow for the selective sulfonylation of mono-Boc-1,3-diaminocyclohexane.

Experimental Optimization Data

To establish a self-validating protocol, reaction parameters were systematically evaluated. The choice of solvent and base significantly impacts the reaction kinetics and the purity of the crude product. Dichloromethane (DCM) is preferred over polar aprotic solvents like DMF, as it minimizes the competitive hydrolysis of the sulfonyl chloride by trace moisture.

Table 1: Optimization of Reaction Conditions for Sulfonylation

| Entry | Solvent | Base (Eq.) | Temp Profile | Reaction Time | Yield (%) | Observation / Causality |

| 1 | THF | TEA (1.5) | 0 °C → RT | 12 h | 72% | Slower kinetics; partial precipitation of TEA·HCl. |

| 2 | DCM | Pyridine (2.0) | RT | 8 h | 65% | Elevated side reactions; difficult removal of pyridine. |

| 3 | DCM | TEA (1.5) | 0 °C → RT | 4 h | 89% | Clean conversion; TEA·HCl easily removed in workup. |

| 4 | DCM | DIPEA (1.5) | 0 °C → RT | 4 h | 92% | Optimal ; sterically hindered base prevents side reactions. |

| 5 | DMF | K₂CO₃ (2.0) | 60 °C | 6 h | 45% | Significant hydrolysis of sulfonyl chloride; thermal degradation. |

Note: Reactions performed on a 5.0 mmol scale using p-toluenesulfonyl chloride (1.05 eq). Yields represent isolated, chromatographically pure product.

Detailed Experimental Protocol

This protocol describes the synthesis of tert-butyl (3-(phenylsulfonamido)cyclohexyl)carbamate using benzenesulfonyl chloride. The methodology is broadly applicable to diverse aliphatic and aromatic sulfonyl chlorides.

Materials and Reagents

-

tert-Butyl (3-aminocyclohexyl)carbamate (1.0 equivalent)

-

Benzenesulfonyl chloride (1.05 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate)

-

Saturated aqueous sodium bicarbonate (

) -

Brine (saturated

solution) -

Anhydrous sodium sulfate (

)

Step-by-Step Methodology

Step 1: Preparation of the Amine Solution

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.

-

Dissolve tert-butyl (3-aminocyclohexyl)carbamate (1.0 eq, e.g., 2.14 g, 10.0 mmol) in anhydrous DCM (20 mL).

-

Add DIPEA (1.5 eq, 2.61 mL, 15.0 mmol) via syringe. Causality: The amine must be fully dissolved and the base present before the addition of the electrophile to ensure immediate neutralization of the generated HCl, preventing the formation of the unreactive amine hydrochloride salt.

Step 2: Electrophile Addition 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Dissolve the benzenesulfonyl chloride (1.05 eq, 1.34 mL, 10.5 mmol) in a small volume of anhydrous DCM (5 mL). 6. Add the sulfonyl chloride solution dropwise to the reaction mixture over 10–15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction and maintains a low local concentration of the electrophile, heavily suppressing the formation of bis-sulfonated byproducts.

Step 3: Reaction Progression 7. Allow the reaction mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature (RT). 8. Stir at RT for 3 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes) or LC-MS until the primary amine is completely consumed.

Step 4: Aqueous Workup

9. Quench the reaction by adding saturated aqueous

Step 5: Isolation and Purification

12. Dry the organic phase over anhydrous

Self-Validation and Quality Control

To ensure the integrity of the synthesized protocol, researchers must validate the product using the following analytical checkpoints:

-

1H NMR (400 MHz, CDCl3): Confirm the presence of the Boc group (strong singlet at ~1.43 ppm, 9H). The sulfonamide proton (

) typically appears as a broadened doublet or triplet between 4.5–5.5 ppm, depending on hydrogen bonding. Aromatic protons from the sulfonyl group should integrate correctly relative to the cyclohexane scaffold. -

Mass Spectrometry (ESI-MS): Look for the

or

References

- Li, Y., et al. "Transcriptional enhanced associate domain (tead) transcription factor inhibitors and uses thereof." World Intellectual Property Organization, WO2020081572A1, 2020.

-

Ghassemi, S., & Fuchs, K. "Synthesis of Unsymmetric Sulfonamides." Molecular Diversity, vol. 9, 2005, pp. 295-299. Available at:[Link]

-

Khedhiri, C., et al. "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst." Journal of Molecular Catalysis A: Chemical, 2015. Available at:[Link]

general procedure for mono-Boc protection of 1,3-diaminocyclohexane

Application Note: Highly Selective Mono-Boc Protection of 1,3-Diaminocyclohexane via In Situ Desymmetrization

Introduction & Mechanistic Rationale

The monofunctionalization of symmetrical diamines, such as 1,3-diaminocyclohexane (1,3-DAC), is a critical transformation in the synthesis of pharmacophores, organocatalysts, and advanced materials. The primary challenge in this synthesis lies in the statistical distribution of products: reacting a diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) under standard batch conditions typically yields a difficult-to-separate mixture of unreacted starting material, the desired mono-Boc derivative, and the di-Boc protected byproduct.

To circumvent this, researchers have historically relied on high-dilution conditions or a large excess of the diamine. However, a highly atom-economical and scalable approach leverages the differential basicity of the diamine upon mono-protonation[1]. By introducing exactly one equivalent of anhydrous HCl (often generated in situ using trimethylsilyl chloride, Me₃SiCl, in methanol), one amino group is converted to its hydrochloride salt. This protonation drastically reduces the nucleophilicity of that specific nitrogen, effectively desymmetrizing the molecule. The remaining free amine can then react selectively with Boc₂O[2].

Reaction Workflow & Logical Causality

The following diagram illustrates the chemical logic of the in situ protonation strategy, demonstrating how desymmetrization prevents over-reaction.

Logical workflow of the mono-Boc protection utilizing in situ desymmetrization.

Quantitative Data & Optimization Matrix

The choice of solvent and acid source profoundly impacts the selectivity and yield of the reaction. Table 1 summarizes the comparative efficacy of different methodologies for the mono-Boc protection of cyclic diamines.

Table 1: Comparison of Mono-Boc Protection Strategies for Cyclic Diamines

| Methodology | Reagents / Conditions | Selectivity (Mono:Di) | Typical Yield | Scalability & Purification |

| Statistical (Batch) | 1.0 eq Boc₂O, DCM, 0 °C | Poor (~2:1:1) | 30 - 40% | Low (Requires tedious column chromatography) |

| Continuous Flow | 0.8 eq Boc₂O, MeOH, 30 °C | Moderate | 45% | High (Requires specialized microreactor technology) |

| Aqueous HCl Method | 1.0 eq aq. HCl, 1.0 eq Boc₂O | Good | 80 - 87%[1] | High (Requires careful pH monitoring during addition) |

| Me₃SiCl Method | 1.0 eq Me₃SiCl, MeOH, 1.0 eq Boc₂O | Excellent | 66 - 85%[2] | Very High (One-pot, extraction-only purification) |

Experimental Protocol: Me₃SiCl-Mediated Mono-Boc Protection

This protocol details the highly selective, one-pot procedure for synthesizing tert-butyl (3-aminocyclohexyl)carbamate using Me₃SiCl as an anhydrous HCl source[2].

Materials Required:

-

1,3-Diaminocyclohexane (1.0 equiv)

-

Trimethylsilyl chloride (Me₃SiCl) (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

2N Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) and Diethyl Ether

Step-by-Step Methodology:

-

Preparation of the Mono-Hydrochloride Salt:

-

Dissolve 1,3-diaminocyclohexane (10.0 mmol, 1.14 g) in anhydrous MeOH (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality Check: Cooling minimizes the exothermic reaction of Me₃SiCl with MeOH, preventing localized boiling and ensuring a controlled generation of exactly 1.0 equivalent of anhydrous HCl.

-

Add Me₃SiCl (10.0 mmol, 1.27 mL) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. A white precipitate may form, indicating the formation of the mono-hydrochloride salt[2].

-

-

Selective Boc Protection:

-

Add 1 mL of deionized water to the reaction mixture.

-

Causality Check: The trace water helps solubilize the intermediate salt and subtly modulates the reactivity of the free amine, enhancing the selectivity of the subsequent acylation[2].

-

Dissolve Boc₂O (10.0 mmol, 2.18 g) in a minimal amount of MeOH (5 mL) and add it dropwise to the reaction mixture.

-

Stir the resulting mixture at room temperature for 1 to 2 hours. Monitor the reaction progress via TLC.

-

-

Workup and Self-Validating Purification:

-

Dilute the reaction mixture with water (50 mL).

-

Crucial Step: Wash the aqueous layer with diethyl ether (2 × 50 mL).

-

Causality Check: At this acidic/neutral pH, the desired mono-Boc product exists as a water-soluble hydrochloride salt. Washing with ether removes any di-Boc protected byproduct and unreacted Boc₂O, which partition exclusively into the organic layer[1].

-

Adjust the aqueous layer to pH > 12 using 2N NaOH.

-

Causality Check: The high pH neutralizes the hydrochloride salt, converting the mono-Boc protected diamine back into its free, lipophilic amine form, allowing it to be extracted[2].

-

Extract the basic aqueous layer with DCM (3 × 50 mL).

-

Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is typically obtained in high purity without the need for column chromatography.

-

Analytical Characterization & Validation

To ensure the integrity of the protocol, the following self-validating checks must be performed:

-

TLC Analysis: Use a highly polar eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). The mono-Boc product will have an intermediate Rf value between the highly polar diamine (which stays at the baseline) and the non-polar di-Boc product (which runs near the solvent front).

-

Ninhydrin Staining: The mono-Boc product contains a free primary amine and will stain a deep purple/blue when heated with ninhydrin. The di-Boc byproduct will not stain.

-

NMR Spectroscopy: In the ¹H NMR spectrum, the integration of the tert-butyl protons (~1.44 ppm, 9H) relative to the distinct methine protons adjacent to the nitrogen atoms will definitively confirm mono-incorporation.

References[2] Title: Selective Mono-BOC Protection of Diamines. Source: Synthetic Communications (bioorg.org). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDUn4mVm1gdJk_sE_SsZdAPLSTRChhQLwIcWclw-jw3_AL3vyLVnaor68ViUE7YvYjUFTFm1YhOEMwFp0UxmiOoOr6S2_AE9D9gBghC4xvrcEQslbslBGa8sR2qbfRMzCIyEwbvh1s[1] Title: MRT - Mono-Boc-Protection of Diamines. Source: Sigma Aldrich (sigmaaldrich.com). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIsNYBALDaaDsfEhQjSB-7i6ITUrr3Kq2O0Sp8EybiVKS0c7rLNGui00nWZ2WJN6L-8SEukeZ3a2h5MeJdQBI72oBZniBP4-Hyn4D8Co_bK61aFGdO71netHuzG2uFbPon4W6AW5p-Mfoh9dzoDukb1s-QNGZ5rWWYTpVuDWd1vILdwIQMa6F-O01h6M3tfJ10pcdCo_J9Ec-w-VindkaAQnA7q8XIUexB-EI8Q3u-dmcTuEuo8PRBunk5mhnavaAZvw==[3] Title: General Method for Selective Mono-Boc Protection of Diamines and Thereof. Source: SciELO México (scielo.org.mx). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOjVt85Uf4JXA_dTT_jREMt8xFp84r2dhaeeJD0I2BtuIA2FKQyaxqORHXxxh4ex9FwiOkt4RVQBLl3Ezb0ndIprmKvt5sflu7SXuNIfX25dsdT6WR9PffQvADIXtaTRWJcelCO59yzlVyzgkkQYujMj3cQ4kQWGSBsz8KJUaA7d3BK7_twQMy3UuqJ2I=

Sources

reaction conditions for nucleophilic substitution with aminocyclohexyl carbamate

An In-depth Guide to Nucleophilic Substitution Reactions with Aminocyclohexyl Carbamates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Aminocyclohexyl Carbamates in Synthesis

The aminocyclohexane scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active agents due to its ability to impart favorable properties such as improved solubility, metabolic stability, and three-dimensional diversity. Aminocyclohexyl carbamates, particularly mono-protected 1,4-diaminocyclohexane derivatives, are invaluable building blocks in the synthesis of these complex molecules.[1][2] The carbamate group serves as an essential protecting group, temporarily deactivating one amine's nucleophilicity and allowing for selective functionalization of the other.[3] This strategic protection is fundamental to constructing intricate molecular architectures, making a thorough understanding of the subsequent reaction conditions paramount for synthetic success.[4]

This technical guide provides a detailed exploration of the reaction conditions for nucleophilic substitution reactions where the free amino group of an aminocyclohexyl carbamate acts as the nucleophile. We will delve into the underlying principles, provide detailed, field-tested protocols for common transformations, and offer insights into optimizing these critical reactions.

Part 1: Foundational Principles of Reactivity

The Carbamate as a Directing Group: Enabling Selective Nucleophilicity

The core principle enabling the utility of mono-protected aminocyclohexyl carbamates is the electronic effect of the carbamate functional group. The nitrogen lone pair of the protected amine is delocalized into the adjacent carbonyl group through resonance.[5][6] This delocalization significantly reduces the electron density on the nitrogen, thereby diminishing its basicity and nucleophilicity.[3] Consequently, in a molecule like tert-butyl (4-aminocyclohexyl)carbamate, the unprotected primary amine remains a potent nucleophile, poised to react selectively with a suitable electrophile. This allows for precise, regioselective modifications, which is a cornerstone of modern synthetic strategy.[7]

Caption: Selective nucleophilicity of a mono-protected aminocyclohexyl carbamate.

Reaction Mechanism: The SN2 Pathway

The reaction of the free amino group with most common electrophiles, such as primary and secondary alkyl halides, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] This is a single, concerted step where the nucleophilic amine attacks the electrophilic carbon atom at the same time as the leaving group departs.[9] The reaction rate is dependent on the concentration of both the aminocyclohexyl carbamate (the nucleophile) and the electrophile.[10]

Key factors influencing the success and rate of the SN2 reaction include:

-

The Electrophile: Unhindered electrophiles (e.g., methyl, primary, and less-hindered secondary carbons) react fastest. Tertiary halides do not undergo SN2 reactions due to steric hindrance.[11]

-

The Leaving Group: A good leaving group is a species that is stable on its own (i.e., a weak base). The best leaving groups are the conjugates of strong acids (e.g., I⁻, Br⁻, TsO⁻).[9]

-

The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[8][10] They can solvate the counter-ion of the base but do not form strong hydrogen bonds with the amine nucleophile, leaving it more "free" and reactive.[12]

-

The Base: A non-nucleophilic base is often required to neutralize the proton that is lost from the amine upon forming the new C-N bond, preventing the formation of an ammonium salt which would halt the reaction.

Part 2: Experimental Protocols and Methodologies

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a robust and straightforward method for forming a new carbon-nitrogen bond. The protocol below details a representative procedure for the N-benzylation of trans-tert-butyl (4-aminocyclohexyl)carbamate.

Experimental Workflow: N-Alkylation

Caption: General experimental workflow for direct N-alkylation.

Detailed Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add trans-tert-butyl (4-aminocyclohexyl)carbamate (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.1-0.2 M concentration). Add a solid base such as potassium carbonate (K₂CO₃, 2.0 eq) or a liquid base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the suspension for 15 minutes at room temperature.

-

Causality Note: K₂CO₃ is an inexpensive and effective inorganic base that is easily filtered off post-reaction. DIPEA is a sterically hindered organic base that is non-nucleophilic and soluble, but requires removal during workup.[13]

-

-

Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1-1.2 eq) dropwise to the stirred mixture.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

-

Aqueous Workup: Upon completion, cool the mixture to room temperature. If a solid base was used, filter it off. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) and wash with water or a saturated aqueous sodium bicarbonate solution, followed by brine.[14]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Table 1: Representative Conditions for N-Alkylation

| Electrophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzyl bromide | K₂CO₃ (2.0) | ACN | 80 | 4-6 | 85-95 |

| Ethyl iodide | DIPEA (2.0) | DMF | 60 | 8-12 | 70-85 |

| Propargyl bromide | K₂CO₃ (2.0) | Acetone | 50 | 6 | 80-90 |

| 2-Bromoacetamide | NaHCO₃ (3.0) | DMF | 25 | 12 | 75-90 |

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is an alternative method for N-alkylation that is particularly useful for introducing more complex or sterically hindered alkyl groups. It proceeds in two stages: the formation of an intermediate imine (or enamine), followed by its reduction to the amine.[15]

Detailed Step-by-Step Methodology:

-

Imine Formation: To a stirred solution of trans-tert-butyl (4-aminocyclohexyl)carbamate (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[14]

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

-

Causality Note: NaBH(OAc)₃ is a preferred reducing agent because it is mild, selective for imines in the presence of carbonyls, and does not react vigorously with the protic acid catalyst.[14]

-

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or HPLC until completion (typically 12-18 hours).

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product into an organic solvent (e.g., CH₂Cl₂ or EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Part 3: Troubleshooting and Strategic Considerations

| Issue | Potential Cause | Recommended Solution |

| Low Yield / Incomplete Reaction | 1. Insufficiently reactive electrophile. 2. Steric hindrance. 3. Inadequate base strength. | 1. Switch to a more reactive halide (I > Br > Cl) or a triflate. 2. Increase reaction temperature or switch to reductive amination. 3. Use a stronger, non-nucleophilic base like DBU or switch to a more polar solvent like DMF. |

| Di-alkylation Product Observed | 1. Product is more nucleophilic than starting material. 2. Reaction temperature is too high or time is too long. | 1. Use a slight excess of the aminocyclohexyl carbamate (1.2-1.5 eq). 2. Add the electrophile slowly at a lower temperature. Monitor the reaction closely and stop it once the starting material is consumed.[16] |

| Side Reaction at Carbamate | Unlikely under standard conditions, but very harsh bases or nucleophiles could potentially react. | Ensure reaction conditions are mild (e.g., use K₂CO₃ or DIPEA, not strong nucleophiles like organolithiums). The Boc group is generally stable to basic and reductive conditions.[17][18] |